(2,4-dimethylpyrimidin-5-yl)methanol

Übersicht

Beschreibung

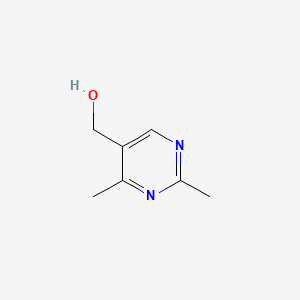

(2,4-dimethylpyrimidin-5-yl)methanol is an organic compound with the molecular formula C7H10N2O. It is a pyrimidine derivative characterized by the presence of two methyl groups at the 2nd and 4th positions and a hydroxymethyl group at the 5th position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol typically involves the reduction of 2,4-dimethyl-5-pyrimidinecarboxaldehyde. One common method includes the use of sodium tetrahydroborate in methanol at room temperature, followed by the addition of water and cooling . This method yields the desired product with a good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-dimethylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The methyl groups and the hydroxymethyl group can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the original methyl or hydroxymethyl groups.

Wissenschaftliche Forschungsanwendungen

(2,4-dimethylpyrimidin-5-yl)methanol, also known as DHMP, is a pyrimidine derivative with two methyl groups at the 2 and 4 positions and a hydroxymethyl group at the 5 position of the pyrimidine ring. It has the molecular formula C₇H₉N₃O and a CAS number of 698-28-2. Research indicates that this compound exhibits significant biological activity and serves as a versatile intermediate in organic synthesis.

Scientific Research Applications

This compound is used as a reagent or building block in organic synthesis and material science. Its unique structure lends itself to various applications.

Organic Synthesis this compound's role as a building block in organic synthesis allows for creating more complex molecules. It can be used in various reactions to introduce a substituted pyrimidine moiety into a target molecule.

Biological Activity Research has associated this compound with significant biological activity.

- Antiviral Properties DHMP exhibited moderate antiviral activity against RNA viruses like influenza A virus and human respiratory syncytial virus in cell culture experiments. Further research is needed to determine its efficacy and safety in vivo.

- Antibacterial Activity DHMP possessed weak to moderate antibacterial activity against some Gram-positive and Gram-negative bacteria. Further investigation is needed to understand the mechanisms of action and potential applications of DHMP as an antibacterial agent.

- Interaction studies Interaction studies involving this compound help elucidate its mechanism of action and potential side effects when used in drug formulations. The interactions may include binding affinity studies to identify its targets and enzyme inhibition assays to assess its impact on biological pathways. Such studies are crucial for understanding its full potential in therapeutic applications.

Methanol Production In related research, methanol is converted using a membrane reactor . At 350 °C, a methanol conversion higher than 99% and pure hydrogen recovered in the permeate stream were reached .

Comparison of Pyrimidine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine | Contains amino and hydroxymethyl groups | Exhibits different biological properties due to amino group |

| 2,4-Dimethylpyrimidin-5-Ol | Hydroxyl group instead of hydroxymethyl | Similar reactivity but distinct physical properties |

| 6-Methylpyrimidin-4-Yl-Methanol | Methyl group at position 6 | Different substitution pattern affects reactivity |

Wirkmechanismus

The mechanism of action of (2,4-dimethylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the methyl groups can contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diaminopyrimidine: A compound with two amino groups at the 2nd and 4th positions.

2,4-Dimethylpyrimidine: A simpler derivative without the hydroxymethyl group.

2,4-Dimethyl-5-hydroxypyrimidine: Similar to (2,4-dimethylpyrimidin-5-yl)methanol but with a hydroxyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both methyl and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties. This makes it a versatile compound for various chemical reactions and applications .

Biologische Aktivität

(2,4-Dimethylpyrimidin-5-yl)methanol, with the molecular formula C₇H₉N₃O and CAS number 698-28-2, is a pyrimidine derivative notable for its diverse biological activities. This compound features two methyl groups at the 2nd and 4th positions and a hydroxymethyl group at the 5th position of the pyrimidine ring. Research has highlighted its potential in various therapeutic applications, particularly in antimicrobial and antiviral domains.

Antimicrobial Properties

A study published in Letters in Applied Microbiology assessed the antibacterial activity of this compound against several bacterial strains. The findings indicated that this compound exhibited weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.23 to 3.75 mg/mL, suggesting varying levels of efficacy against different bacterial species. Notably, Bacillus cereus showed the highest sensitivity, while Escherichia coli demonstrated greater resilience .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.46 |

| Staphylococcus aureus | 0.71 | >3.75 |

| Escherichia coli | >3.75 | >3.75 |

Antiviral Activity

Research published in Antiviral Research explored the antiviral properties of this compound against RNA viruses such as influenza A and human respiratory syncytial virus (HRSV). The compound demonstrated moderate antiviral activity in cell culture experiments, indicating its potential as a therapeutic agent against viral infections. However, further studies are warranted to assess its efficacy and safety in vivo.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites on these targets, while the methyl groups contribute to hydrophobic interactions. This dual interaction may modulate the activity of various biological molecules, leading to its observed antimicrobial and antiviral effects.

Case Studies and Research Findings

- Antibacterial Study : In a controlled laboratory setting, this compound was tested against a panel of six bacterial strains using the micro-dilution method to determine MIC and Minimum Bactericidal Concentration (MBC). The results indicated that compound showed significant antibacterial potential against specific strains while exhibiting limited activity against others .

- Antiviral Efficacy : A study focused on evaluating the antiviral efficacy of this compound revealed that it could inhibit viral replication in vitro. While promising results were observed against influenza A virus and HRSV, further investigations are necessary to validate these findings in clinical settings.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (2,4-dimethylpyrimidin-5-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. Starting from 2,4-dimethylpyrimidine, introduce the hydroxymethyl group at the 5-position using formaldehyde in the presence of a base (e.g., NaOH) under controlled temperature (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography using ethyl acetate/hexane gradients . For analogs like orexin receptor antagonists, similar strategies involve functionalizing the pyrimidine ring with methyl groups and optimizing substituent positions for stability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the hydroxymethyl group (δ ~4.5 ppm for –CHOH) and methyl substituents (δ ~2.3–2.5 ppm).

- XRD : Employ single-crystal X-ray diffraction (via SHELX software ) to resolve molecular geometry and hydrogen-bonding interactions.

- HPLC/MS : Validate purity (>95%) and molecular weight (m/z 152.18 for [M+H]) .

Q. How can purification methods be tailored to improve yield and purity of this compound?

- Methodology : Use gradient elution in column chromatography (silica gel, 60–120 mesh) with a polarity-adjusted solvent system (e.g., ethyl acetate/hexane). For heat-sensitive intermediates, consider low-temperature recrystallization in ethanol/water mixtures. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituent introduction on the pyrimidine ring during synthesis?

- Methodology : Perform kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Density Functional Theory (DFT) calculations can model electronic effects, such as the electron-withdrawing nature of methyl groups, which direct electrophilic attacks to the 5-position. Compare with analogs like (4-methyl-2-(methylthio)pyrimidin-5-yl)methanol to assess steric and electronic influences .

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking : Screen derivatives against target proteins (e.g., orexin receptors) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., binding affinity measurements) .

Q. How should researchers address contradictions in spectral data or biological activity between synthesized batches?

- Methodology :

- Replication : Repeat synthesis under standardized conditions to isolate batch-specific variables.

- Analytical Cross-Check : Use hyphenated techniques (LC-MS/MS) to detect trace impurities.

- Peer Consultation : Compare data with published analogs (e.g., (6-Aminopyrimidin-4-yl)methanol) to identify systemic errors .

Q. What solvent systems and reaction conditions minimize byproduct formation during oxidation of the hydroxymethyl group?

- Methodology : Test oxidizing agents (e.g., KMnO, CrO) in aprotic solvents (e.g., DCM) to avoid over-oxidation. Monitor reaction progress via IR spectroscopy (loss of –OH stretch at ~3300 cm). For sensitive intermediates, use mild conditions (e.g., TEMPO/NaClO) .

Q. What strategies enhance the stability of this compound in biological assays?

- Methodology :

Eigenschaften

IUPAC Name |

(2,4-dimethylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(4-10)3-8-6(2)9-5/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKRHIBHXHFDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220092 | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-28-2 | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DHMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYL-5-PYRIMIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9X06T9Z4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.